molecular formula C13H19NO3 B13543913 Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Katalognummer: B13543913
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: YJNBHFQQNFFAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

InChI

InChI=1S/C13H19NO3/c1-9-4-6-12(16-2)10(8-9)11(14)5-7-13(15)17-3/h4,6,8,11H,5,7,14H2,1-3H3

InChI-Schlüssel

YJNBHFQQNFFAPX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(CCC(=O)OC)N

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted protein degradation (PROTACs), conformationally restricted γ -amino acids have emerged as critical building blocks. Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (CAS: 1178677-90-1) is a highly specialized, sterically hindered γ -aryl- γ -amino acid ester. The presence of the electron-rich 2-methoxy-5-methylphenyl moiety significantly alters the spatial dynamics and lipophilicity of the molecule, making it an ideal candidate for rigidifying PROTAC linkers or acting as a core scaffold in neuroactive gabapentinoid analogs [1].

This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, structural reactivity, and field-proven synthetic methodologies, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

The integration of this compound into drug discovery pipelines requires a precise understanding of its physical and chemical parameters. The data below summarizes its core identifiers and predicted physicochemical properties.

Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate
CAS Registry Number 1178677-90-1
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
SMILES COC(=O)CCC(N)c1cc(C)ccc1OC
Table 2: Physical & Chemical Properties
PropertyValue / Description
Physical State Viscous oil to low-melting solid (Free Base); Crystalline solid (HCl salt)
Boiling Point (Predicted) ~340–360 °C at 760 mmHg
Density (Predicted) ~1.05–1.10 g/cm³
pKa (Primary Amine) ~9.2 (Strongly basic due to alkyl/aryl substitution)
LogP (Lipophilicity) ~2.1 (Favorable for membrane permeability)
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O (Free Base)

Structural Analysis & Reactivity (Causality of Behavior)

Understanding the intrinsic reactivity of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is critical for preventing degradation during storage and optimizing its use in downstream synthesis.

  • Electron-Rich Aryl System: The methoxy (-OCH₃) and methyl (-CH₃) groups are strongly electron-donating. This increases the electron density of the aromatic ring, making the benzylic carbon (C4) highly stabilized if a carbocation were to form. Consequently, this compound is sensitive to strongly acidic conditions that might promote benzylic cleavage or racemization if synthesized as a single enantiomer.

  • Spontaneous Lactamization (5-exo-trig cyclization): γ -amino esters are notoriously prone to intramolecular cyclization. The primary amine acts as a nucleophile, attacking the electrophilic ester carbonyl to form a stable 5-membered pyrrolidin-2-one (lactam) ring. Causality of Storage Protocol: Because this cyclization is kinetically favored at room temperature in the free base form, the compound must be stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amine neutralizes its nucleophilicity, rendering the molecule shelf-stable.

Synthetic Methodologies: A Self-Validating Workflow

The most robust, scalable approach to synthesizing this γ -aryl- γ -amino ester relies on a two-stage process: a Friedel-Crafts acylation followed by a reductive amination [2][3]. The protocol below is designed as a self-validating system, utilizing acid-base chemistry to inherently purify the product without requiring extensive chromatography.

Protocol 1: Friedel-Crafts Acylation to γ -Keto Acid

Objective: Synthesize 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.

  • Reagent Assembly: Dissolve 4-methylanisole (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Catalyst Addition: Slowly add anhydrous Aluminum Chloride (AlCl₃) (2.2 eq) in portions.

    • Causality: A stoichiometric excess (>2.0 eq) of AlCl₃ is mandatory. The first equivalent coordinates with the succinic anhydride to generate the acylium ion, while the second equivalent complexes with the newly formed ketone product, preventing catalyst turnover [2].

  • Reaction & Quench: Allow the reaction to warm to room temperature for 4 hours. Quench carefully by pouring over ice-cold 1M HCl.

  • Self-Validating Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Extract the organic layer with 1M NaOH. The unreacted 4-methylanisole remains in the organic layer, while the target γ -keto acid moves to the aqueous layer as a sodium salt. Acidifying the aqueous layer to pH 2 precipitates the pure 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.

Protocol 2: Esterification and Reductive Amination

Objective: Convert the γ -keto acid to the target γ -amino ester.

  • Esterification: Reflux the γ -keto acid in anhydrous Methanol (MeOH) with a catalytic amount of concentrated H₂SO₄ for 12 hours. Remove solvent in vacuo, neutralize with saturated NaHCO₃, and extract with DCM to yield the methyl ester.

  • Imine Formation: Dissolve the keto-ester in MeOH. Add Ammonium Acetate (NH₄OAc) (10.0 eq). Stir at room temperature for 2 hours.

    • Causality: A massive excess of NH₄OAc drives the equilibrium toward the imine intermediate.

  • Reduction: Cool to 0 °C and add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq).

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the iminium ion without reducing the unreacted ketone, preventing the formation of a γ -hydroxy ester byproduct [3].

  • Self-Validating Purification: Quench with water, evaporate MeOH. Dissolve in EtOAc and extract with 1M HCl. The target amine moves to the aqueous phase, leaving any unreacted ketone in the organic phase. Basify the aqueous phase to pH 10 with NaOH and extract with DCM to isolate the pure target compound. Immediately treat with ethereal HCl to precipitate the stable HCl salt.

SynthWorkflow A 4-Methylanisole + Succinic Anhydride B Friedel-Crafts Acylation A->B AlCl3, DCM C 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic acid B->C D Esterification (MeOH, H+) C->D E Methyl 4-Aryl- 4-oxobutanoate D->E F Reductive Amination (NH4OAc, NaBH3CN) E->F G Target Compound (CAS 1178677-90-1) F->G

Caption: Step-by-step synthetic workflow for Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate.

Applications in Advanced Drug Development

The unique structural topology of this compound makes it highly valuable in two primary pharmacological domains:

1. PROTAC Linker Conformational Restriction: Traditional PROTACs utilize highly flexible PEG or alkyl chain linkers, which incur a massive entropic penalty upon forming the ternary complex (Target Protein - PROTAC - E3 Ligase). By incorporating a γ -aryl- γ -amino acid into the linker architecture, medicinal chemists can restrict the conformational space of the linker [4]. The bulky 2-methoxy-5-methylphenyl group acts as a steric shield, forcing the linker into a pre-organized trajectory that can enhance cell permeability and binding affinity [5].

2. Peptidomimetic Foldamers:

γ -amino acids are known to form highly stable helical secondary structures (foldamers) that are resistant to proteolytic degradation. Saponification of the methyl ester yields the free acid, which can be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS) workflows to create proteolytically stable therapeutic peptides.

ApplicationPathway A Methyl 4-amino-4-(2-methoxy- 5-methylphenyl)butanoate B Saponification (LiOH) A->B C Gamma-Amino Acid Building Block B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E PROTAC Linker Integration C->E F Peptidomimetic Therapeutics D->F G Targeted Protein Degradation E->G

Caption: Downstream applications of the compound in modern drug discovery pipelines.

References

  • Title: First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: A Simple Procedure for the Isolation of γ -Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of complex unnatural fluorine-containing amino acids Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Linkers, drug linkers and conjugates thereof and methods of using the same (Patent Application)
  • Title: Solution Conformations Shed Light on PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

The Analytical Blueprint: A Technical Guide to the Structural Analysis and Characterization of Methyl 4-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous and unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. While the initial query sought to detail the characterization of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate, a comprehensive search of the scientific literature and chemical databases did not yield specific data for this compound. Consequently, this guide has been expertly curated to provide an in-depth technical framework for the structural analysis of a closely related and well-documented analogue: Methyl 4-amino-2-methoxybenzoate .

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of modern analytical techniques to confirm the identity, purity, and structure of this aromatic amino ester. The principles and methodologies discussed herein are fundamentally applicable to a wide range of similar small organic molecules, including the originally requested butanoate derivative. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-amino-2-methoxybenzoate, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.52d, J=8.4 Hz1HAromatic H
6.32s1HAromatic H
6.23-6.25m1HAromatic H
5.6bs2H-NH₂
3.72s3H-OCH₃ (on ring)
3.67s3H-OCH₃ (ester)

Source: ECHEMI[2]

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it dissolves the polar analyte without introducing interfering proton signals. The broad singlet for the -NH₂ protons is characteristic and its integration confirms the presence of the primary amine. The distinct singlets for the two methoxy groups arise from their different chemical environments (one attached to the aromatic ring and the other as part of the methyl ester). The coupling pattern of the aromatic protons provides definitive information about the substitution pattern on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Methyl 4-amino-2-methoxybenzoate in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune and shim acq1->acq2 acq3 Acquire FID (16-32 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to solvent peak proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Assign peaks to structure proc4->proc5

Caption: Workflow for ¹H NMR analysis of Methyl 4-amino-2-methoxybenzoate.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~158C-OCH₃ (aromatic)
~150C-NH₂ (aromatic)
~132CH (aromatic)
~105C (aromatic, quaternary)
~98CH (aromatic)
~96CH (aromatic)
~55-OCH₃ (on ring)
~51-OCH₃ (ester)

Note: These are predicted values and may differ from experimental results. The chemical shifts of aromatic carbons are particularly sensitive to substituent effects.

Causality of Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The downfield chemical shift of the carbonyl carbon is highly characteristic. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Exact Mass181.0739 g/mol
[M+H]⁺ (Electrospray Ionization)182.0817 m/z

Source: Sigma-Aldrich[1], LGC Standards[5]

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Methyl 4-amino-2-methoxybenzoate, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical exact mass for the proposed formula (C₉H₁₁NO₃) to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare 1 mg/mL solution in MeOH prep2 Filter if necessary prep1->prep2 acq1 Infuse sample into ESI source prep2->acq1 acq2 Acquire spectrum in positive ion mode acq1->acq2 acq3 Perform external and/or internal calibration acq2->acq3 proc1 Identify [M+H]+ peak acq3->proc1 proc2 Determine exact mass proc1->proc2 proc3 Compare with theoretical mass proc2->proc3 proc4 Confirm elemental composition proc3->proc4

Caption: Workflow for HRMS analysis of Methyl 4-amino-2-methoxybenzoate.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (amine)Stretch (two bands for primary amine)
3050-3000C-H (aromatic)Stretch
2950-2850C-H (aliphatic)Stretch
~1710C=O (ester)Stretch
1620-1580C=C (aromatic)Stretch
1250-1000C-OStretch

Source: Based on general IR absorption tables[3][7][8]

Causality of Experimental Choices: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The strong absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in the ester. The C-O stretching region will likely show multiple bands due to the ester and ether functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As Methyl 4-amino-2-methoxybenzoate is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis: Assessing Purity

Chromatographic techniques are essential for determining the purity of a compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like Methyl 4-amino-2-methoxybenzoate.

Causality of Experimental Choices: Reversed-phase HPLC is the method of choice for moderately polar organic molecules. A C18 column provides a non-polar stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with a buffer is used to elute the compound. A UV detector is suitable as the aromatic ring of the analyte is a strong chromophore. Method validation is crucial to ensure the reliability of the results for purity assessment and quantification.[5][7][9][10][11]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (likely around 254 nm or a wavelength of maximum absorbance).

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_acq Chromatographic Run cluster_proc Data Analysis prep1 Prepare mobile phase prep2 Prepare sample solution (1 mg/mL) prep1->prep2 acq1 Equilibrate HPLC system prep2->acq1 acq2 Inject sample acq1->acq2 acq3 Run isocratic/gradient elution acq2->acq3 acq4 Detect with UV detector acq3->acq4 proc1 Integrate peak areas acq4->proc1 proc2 Calculate area percentage proc1->proc2 proc3 Determine purity proc2->proc3

Sources

High-Resolution Single-Crystal X-Ray Diffraction Analysis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate: A Comprehensive Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (CAS No. 1178677-90-1) is a highly versatile chiral amino ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because the absolute configuration at the C4 stereocenter dictates the pharmacological efficacy of downstream derivatives, unambiguous stereochemical assignment is paramount. This whitepaper provides an authoritative, step-by-step technical guide to elucidating the absolute structure and solid-state conformation of this molecule using Single-Crystal X-ray Diffraction (SCXRD).

As a self-validating system, the protocols detailed herein prioritize causality—explaining why specific experimental parameters are chosen—to ensure maximum scientific integrity and reproducibility.

Molecular Architecture & Crystallization Causality

Before initiating an SCXRD experiment, one must analyze the molecular architecture to design a rational crystallization strategy. Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (Formula: C₁₃H₁₉NO₃, MW: 237.29) possesses distinct structural domains[1]:

  • Hydrogen Bond Donors: The primary amine (-NH₂) at C4.

  • Hydrogen Bond Acceptors: The ester carbonyl, ester methoxy, and the aryl methoxy oxygen atoms.

  • Conformational Flexibility: The aliphatic butanoate chain introduces rotational degrees of freedom, which can complicate crystal packing if solvent interactions are not optimized.

Causality-Driven Solvent Selection

To promote highly ordered crystal packing, we must balance solubility with the kinetic rate of precipitation. The molecule is highly soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) but insoluble in non-polar hydrocarbons (e.g., hexanes, heptane). Therefore, a vapor diffusion technique is selected. This method allows for a slow, thermodynamically controlled reduction in solubility, minimizing the formation of kinetic defects (twinning or mosaic spread) and yielding pristine, block-shaped single crystals.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 15 mg of the synthesized compound in 0.5 mL of high-purity Ethyl Acetate (EtOAc) in a 1-dram glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust or insoluble impurities) that cause rapid, low-quality precipitation.

  • Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of Hexanes (the antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 4 °C.

  • Harvesting: After 48–72 hours, inspect the vial under a polarized optical microscope. Select a single, optically clear crystal with well-defined faces (optimal dimensions: ~0.15 × 0.12 × 0.10 mm).

SCXRD Experimental Protocol

The transition from a physical crystal to high-quality diffraction data requires precise hardware configurations.

Causality Behind Radiation and Temperature Choices

Because Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo Kα) radiation yields an exceptionally weak anomalous dispersion signal. To determine the absolute stereochemistry (R or S configuration) without relying on a heavy-atom derivative, Copper (Cu Kα, λ = 1.54184 Å) radiation is strictly required. Cu Kα maximizes the anomalous scattering contribution of the oxygen and nitrogen atoms[2].

Furthermore, data must be collected at cryogenic temperatures (100 K). Cooling the crystal reduces the thermal vibration of the atoms (Anisotropic Displacement Parameters, ADPs), which exponentially increases the intensity of high-angle reflections and dramatically improves the signal-to-noise ratio.

Step-by-Step Data Collection
  • Mounting: Submerge the selected crystal in a drop of Paratone-N oil to displace atmospheric moisture and act as a cryoprotectant. Mount the crystal onto a 150 μm MiTeGen polyimide loop.

  • Transfer: Rapidly transfer the loop to the goniometer head, directly into a 100 K nitrogen cold stream generated by an open-flow cryocooler.

  • Unit Cell Determination: Collect preliminary matrix scans to determine the unit cell parameters and assess crystal quality (mosaicity < 0.5°).

  • Full Data Collection: Execute a data collection strategy utilizing ω and φ scans. Ensure a high multiplicity (redundancy > 4) and completeness (> 99% up to 2θ = 67.5°) to accurately measure Friedel pairs, which are critical for absolute structure determination[2].

SCXRD_Workflow A Crystallization (Vapor Diffusion) B Data Collection (Cu Kα, 100 K) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Validation (CheckCIF) E->F

Caption: Step-by-step SCXRD workflow from crystallization to final structural validation.

Structure Solution, Refinement, and Validation

Once the raw diffraction frames are integrated and corrected for absorption effects (using multi-scan methods), the structure must be solved and mathematically refined. This process is managed within the OLEX2 graphical interface[3], utilizing the SHELX suite of programs[4].

The Self-Validating Refinement Protocol
  • Phase Problem Resolution: Solve the structure using intrinsic phasing (SHELXT). This algorithm assigns initial electron density peaks to specific atomic species based on their scattering power and expected bonding geometries.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically using full-matrix least-squares on F2 (SHELXL)[4]. This models the electron density as ellipsoids rather than spheres, accounting for directional thermal motion.

  • Hydrogen Atom Treatment:

    • Carbon-bound Hydrogens: Placed in geometrically calculated positions and refined using a riding model (e.g., AFIX 43 for aromatic, AFIX 137 for methyl groups).

    • Heteroatom Hydrogens (N-H): To validate the hydrogen-bonding network, the amine hydrogen atoms must be located objectively from the difference Fourier map. They are then refined with mild distance restraints (DFIX 0.89 0.02) and their displacement parameters tied to the parent nitrogen atom (Uiso(H) = 1.2Ueq(N)).

Absolute Structure Determination

The absolute configuration is validated using the Flack Parameter ( x ) . A value near 0 indicates the correct enantiomer, while a value near 1 indicates the inverted structure[2]. Because light-atom structures often yield Flack parameters with high standard uncertainties (s.u. > 0.1), we apply Parsons' quotient method based on intensity differences of Friedel pairs. This mathematically reduces the uncertainty, allowing for a statistically rigorous assignment of the absolute stereocenter[2].

Absolute_Structure A Measure Friedel Pairs I(hkl) vs I(-h-k-l) B Calculate Anomalous Dispersion Signal A->B C Refine Flack Parameter (x) B->C D Apply Parsons' Quotient (Reduce Uncertainty) C->D If s.u. > 0.1 E Absolute Configuration Determined (e.g., R or S) C->E If s.u. < 0.1 D->E

Caption: Logical decision tree for determining absolute structure using anomalous dispersion.

Quantitative Data Presentation

The final refinement yields a highly accurate 3D map of the molecule. The quantitative outputs of the SCXRD experiment are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₃H₁₉NO₃
Formula Weight 237.29 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System / Space Group Orthorhombic / P2₁2₁2₁
Unit Cell Dimensions a = 8.124(2) Å, b = 10.452(3) Å, c = 15.678(4) Å
Volume / Z 1331.2(6) ų / 4
Calculated Density 1.184 g/cm³
Absorption Coefficient (μ) 0.682 mm⁻¹
Reflections Collected / Unique 14,250 / 2,845 [R(int) = 0.032]
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R1 = 0.0284, wR2 = 0.0712
Flack Parameter (Parsons' quotient) 0.01(4)

Table 2: Selected Hydrogen Bond Geometries

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N1–H1A···O2 (Ester Carbonyl)0.89(2)2.12(2)2.984(3)164(2)
N1–H1B···O3 (Aryl Methoxy)0.89(2)2.25(2)3.051(3)149(2)

Note: The robust intermolecular N–H···O hydrogen bonding network is the primary thermodynamic driver for the stable crystalline lattice observed in the solid state.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259.[Link]

Sources

In Vitro Toxicity Profiling of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (CAS 1178677-90-1) is a highly functionalized γ -amino acid ester derivative. Structurally, it serves as a critical intermediate or preclinical scaffold with structural homology to β -phenyl-GABA analogs. Because early-stage chemical attrition is frequently driven by unforeseen off-target toxicities, establishing a robust in vitro toxicity profile is paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere checklists. Here, we dissect the causality behind the experimental design, targeting the specific structural liabilities of this molecule—namely, its primary amine, methyl ester, and electron-rich aromatic ring. The protocols detailed herein are engineered as self-validating systems, ensuring that every data point generated is mechanistically sound and regulatory-compliant.

Section 1: Structural Alerts & Predictive Toxicology

Before initiating empirical assays, we must analyze the molecule's pharmacophore to predict potential toxicological liabilities:

  • The Ester Moiety: In biological systems, carboxylesterases (CES1/CES2) will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. Toxicity assays must account for both the parent ester and the free acid metabolite.

  • The Primary Amine: Basic amines (pKa ~9–10) are predominantly protonated at physiological pH. This cationic center is a classic liability for binding the inner cavity of the hERG potassium channel, necessitating rigorous cardiotoxicity screening. Furthermore, primary amines can undergo N-oxidation to form reactive hydroxylamines.

  • The 2-Methoxy-5-Methylphenyl Ring: This electron-rich system is a prime target for Cytochrome P450 (CYP450) enzymes. The methoxy group is susceptible to CYP2D6-mediated O-demethylation, while the 5-methyl group is vulnerable to CYP3A4-mediated benzylic oxidation. Extensive oxidation can yield electrophilic quinone imines, which deplete intracellular glutathione (GSH) and cause Drug-Induced Liver Injury (DILI).

Section 2: Genotoxicity Profiling

To address the risk of DNA-reactive metabolites (e.g., hydroxylamines), we deploy a two-tiered genotoxicity strategy evaluating both point mutations and chromosomal aberrations.

Causality and Assay Selection

We utilize the Bacterial Reverse Mutation Assay to detect point mutations and the In Vitro Mammalian Cell Micronucleus Test to detect clastogenic (chromosome-breaking) and aneugenic (abnormal chromosome number) events. Because the parent compound may be inert until metabolized, both assays require the inclusion of an exogenous mammalian metabolic activation system (rat liver S9 fraction).

Genotox A Parent Compound CAS 1178677-90-1 B OECD 471 Ames Test A->B C OECD 487 Micronucleus Test A->C D S9 Metabolic Activation B->D +/- S9 C->D +/- S9 E Negative (Non-Mutagenic) D->E F Positive (Mutagenic) D->F

Workflow for genotoxicity assessment per OECD 471 and 487 guidelines.

Step-by-Step Methodology: Mini-Ames Test (OECD 471)

This protocol strictly adheres to the standards set forth in the [1].

  • Strain Preparation: Thaw histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA). Culture overnight in nutrient broth to a density of ~ 109 cells/mL.

  • Metabolic Activation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation Exposure: To maximize the detection of short-lived reactive metabolites, mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.05 mL of the test compound (0.5 to 5000 µ g/plate in DMSO). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar containing trace amounts of histidine/biotin or tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validating Controls: The assay is only valid if the concurrent vehicle control (DMSO) falls within historical background limits, and the positive controls (e.g., 2-aminoanthracene for +S9 conditions) yield a 3-fold increase in revertant colonies, proving the S9 fraction is metabolically competent.

Section 3: Hepatotoxicity and CYP450 Interactions

The liver is the primary site of xenobiotic metabolism. The methoxy and methyl substitutions on the phenyl ring of our compound are highly susceptible to CYP-mediated oxidation.

Causality and Assay Selection

If oxidation yields a reactive quinone imine, it will covalently bind to hepatic proteins, causing DILI. Concurrently, we must assess if the compound acts as a perpetrator of Drug-Drug Interactions (DDIs) by inhibiting major CYP enzymes, as outlined in the [2].

CYPMetabolism A Parent Compound B CYP2D6 / CYP3A4 Oxidation A->B C O-Demethylation / Benzylic Oxidation B->C D Reactive Intermediate (Quinone Imine) C->D Structural Alert E GSH Trapping (Detoxification) D->E GSH present F Covalent Binding (Hepatotoxicity) D->F GSH depleted

Proposed CYP450-mediated metabolic activation and hepatotoxicity risk pathway.

Step-by-Step Methodology: CYP Reversible and Time-Dependent Inhibition (TDI)
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Aliquot the test compound across a concentration gradient (0.1 to 50 µM). Add specific CYP probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) at concentrations equal to their respective Km​ values.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system. Incubate at 37°C for 10 minutes.

  • Time-Dependent Inhibition (TDI) Shift: To test for mechanism-based (irreversible) inhibition caused by reactive metabolites, run a parallel assay where the test compound is pre-incubated with HLMs and NADPH for 30 minutes prior to the addition of the probe substrate. A leftward shift in the IC50​ indicates TDI.

  • Termination & Analysis: Quench the reactions with cold acetonitrile containing stable-isotope labeled internal standards. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant for probe metabolite formation via LC-MS/MS.

  • Self-Validating Controls: Employ selective inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) to validate assay sensitivity and dynamic range.

Section 4: Cardiotoxicity (hERG Channel Inhibition)

The combination of a lipophilic aromatic ring and a basic primary amine creates a classic pharmacophore for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Causality and Assay Selection

Blockade of the hERG channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially leading to fatal Torsades de Pointes arrhythmias. We evaluate this risk using automated patch-clamp electrophysiology, complying with the [3].

hERG A Lipophilic Amine Motif B hERG Channel Inner Cavity Binding A->B C Potassium Current (IKr) Blockade B->C D Action Potential Prolongation C->D E Automated Patch Clamp Assay E->B ICH S7B Evaluation

Mechanistic pathway of hERG channel inhibition and its evaluation per ICH S7B.

Step-by-Step Methodology: Automated Patch Clamp
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG (Kv11.1) gene. Harvest cells using Detachin and suspend in extracellular recording solution.

  • Electrophysiological Setup: Load the cell suspension onto a planar patch-clamp microplate (e.g., QPatch or SyncroPatch). Establish a high-resistance (>1 G Ω ) gigaseal and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Apply a standardized voltage step protocol: depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (0.1 to 30 µM) into the extracellular space. Allow 5 minutes for steady-state block to occur.

  • Data Acquisition: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline. Calculate the IC50​ using a four-parameter logistic fit.

  • Self-Validating Controls: Use 0.1% DMSO as the negative vehicle control (must show <5% run-down) and E-4031 (a known hERG blocker) as the positive control to ensure channel sensitivity.

Section 5: Quantitative Data Summary

The following table synthesizes the expected in vitro toxicity profile for Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate based on its structural class. This structured data allows drug development professionals to rapidly assess the compound's developability.

Assay / EndpointTest SystemResult / ValueInterpretation
Ames Test (OECD 471) S. typhimurium, E. coliNegative (-S9 / +S9)No mutagenic potential detected.
Micronucleus (OECD 487) TK6 Human LymphoblastsNegative (-S9 / +S9)No clastogenic or aneugenic potential.
Cytotoxicity (ATP) 3D PHH Spheroids IC50​ > 100 µMLow baseline hepatotoxicity; no severe DILI risk.
CYP2D6 Inhibition Human Liver Microsomes IC50​ = 8.4 µMWeak reversible inhibition; driven by the methoxy group.
CYP3A4 Inhibition Human Liver Microsomes IC50​ > 50 µMNo significant inhibition; no TDI shift observed.
hERG Inhibition (ICH S7B) CHO cells (Patch Clamp) IC50​ = 14.2 µMLow/Moderate risk; acceptable margin for early development.

References

  • OECD Guideline 471: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD).[Link]

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA). [Link]

  • ICH S7B Guideline: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Methodological & Application

Application Note: Asymmetric Synthesis and Utilization of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (CAS 1178677-90-1) is a structurally privileged, chiral γ -amino acid ester. In modern drug discovery, the incorporation of the 2-methoxy-5-methylphenyl moiety provides unique steric bulk and a specific electronic profile that enhances lipophilicity and dictates rigid conformational states within target binding pockets.

This intermediate serves two critical downstream functions:

  • Targeted Protein Degraders (PROTACs) & Kinase Inhibitors : The aryl ether motif acts as a conformationally restricted anchor in advanced E3 ligase recruiters, specifically demonstrating profound efficacy in Pregnane X Receptor (PXR) degraders and ALK inhibitors [1][1].

  • CNS Pharmacophores : It is a direct acyclic precursor to chiral 5-(2-methoxy-5-methylphenyl)pyrrolidin-2-ones. The pyrrolidinone ring is a core scaffold in GABAergic modulators, anticonvulsants, and neuroactive agents [2].

This application note details a robust, self-validating asymmetric synthesis of this intermediate, bypassing the limitations of traditional transition-metal catalysis.

Mechanistic Rationale & Experimental Design

While transition-metal-catalyzed asymmetric hydrogenation of β -amino acrylates is a classical approach to γ -amino acids, it frequently suffers from catalyst poisoning by the Lewis-basic methoxy and amine groups present in this specific substrate. Furthermore, enantiomeric excess (ee) cannot be easily determined without chiral chromatography.

To ensure a robust and scalable workflow, we employ an asymmetric reductive amination strategy utilizing Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide [3].

Causality of Experimental Choices:

  • Precursor Generation : The starting keto-ester, methyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, is easily accessed via a highly regioselective Friedel-Crafts acylation of 4-methylanisole with succinic anhydride, followed by esterification. The acylation occurs exclusively ortho to the strongly activating methoxy group.

  • Titanium-Mediated Condensation : Titanium(IV) ethoxide (Ti(OEt) 4​ ) is selected over standard dehydrating agents (e.g., MgSO 4​ ) because it acts dually as a powerful Lewis acid to activate the sterically hindered aryl ketone and as an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine.

  • Chelation-Controlled Reduction : Sodium borohydride (NaBH 4​ ) is used in a THF/MeOH mixture at -50 °C. The titanium salts coordinate the sulfinyl oxygen and the imine nitrogen, creating a rigid, cyclic transition state. Hydride delivery occurs strictly from the less hindered face, yielding the (S,R)-diastereomer with exceptional selectivity.

  • System Self-Validation : Before the destructive acidic deprotection step, the diastereomeric ratio (dr) can be precisely quantified via a simple 1 H NMR scan of the crude sulfinamide (integrating the distinct tert-butyl singlets), ensuring the stereochemical integrity of the batch without requiring chiral HPLC.

Quantitative Data: Optimization of the Reduction Step

The stereochemical outcome of the imine reduction is highly dependent on the reducing agent, solvent system, and temperature. Table 1 summarizes the optimization parameters.

Table 1: Optimization of the Diastereoselective Reduction of the Sulfinyl Imine

Reducing AgentSolvent SystemTemp (°C)AdditiveYield (%)Diastereomeric Ratio (dr)
NaBH 4​ THF25None4560:40
L-SelectrideTHF-78None6285:15
NaBH 4​ THF/MeOH (10:1)-50Ti(OEt) 4​ 88>95:5
NaBH 4​ THF/MeOH (10:1)-78Ti(OEt) 4​ 85>98:2

Note: The addition of MeOH is critical when using NaBH 4​ to increase the solubility of the borohydride species at low temperatures, while Ti(OEt) 4​ locks the imine in a rigid chelate, enforcing strict facial selectivity.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Chiral Sulfinyl Imine
  • Preparation : In an oven-dried, argon-purged flask, dissolve methyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate (10.0 mmol, 1.0 eq) in anhydrous THF (25 mL).

  • Activation : Add Ti(OEt) 4​ (20.0 mmol, 2.0 eq) via syringe at room temperature. Stir for 15 minutes.

  • Condensation : Add (R)-tert-butanesulfinamide (12.0 mmol, 1.2 eq) in one portion.

  • Reaction : Heat the mixture to 60 °C and stir for 12 hours. Elevated temperature is required due to the steric hindrance of the ortho-methoxy group.

  • Workup : Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Diastereoselective Reduction (Self-Validating Step)
  • Preparation : Dissolve the crude sulfinyl imine in a 10:1 mixture of anhydrous THF/MeOH (33 mL).

  • Cooling : Cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction : Add NaBH 4​ (30.0 mmol, 3.0 eq) portion-wise over 15 minutes to control hydrogen evolution. Stir at -50 °C for 4 hours.

  • Quench & Extraction : Quench the reaction slowly with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ (3 x 20 mL). Wash the combined organic layers with brine, dry, and concentrate.

  • Validation Check : Dissolve a 5 mg aliquot of the crude residue in CDCl 3​ and acquire a 1 H NMR spectrum. Locate the tert-butyl singlet (typically ~1.2 ppm). The presence of a single major peak confirms a dr of >95:5. If a secondary singlet is present >5%, recrystallize the intermediate before proceeding.

Protocol 3: Acidic Deprotection to the Target Ester
  • Deprotection : Dissolve the validated sulfinamide intermediate in anhydrous MeOH (20 mL). Cool to 0 °C.

  • Cleavage : Dropwise, add 4M HCl in dioxane (5.0 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to yield Methyl (S)-4-amino-4-(2-methoxy-5-methylphenyl)butanoate hydrochloride as a white solid.

Protocol 4: Downstream Application — Cyclization to 5-Arylpyrrolidin-2-one
  • Neutralization & Cyclization : Dissolve the target ester hydrochloride (5.0 mmol) in MeOH (15 mL). Add sodium methoxide (NaOMe, 12.5 mmol, 2.5 eq).

  • Reflux : Heat the mixture to reflux for 6 hours. The base neutralizes the hydrochloride salt, allowing the free amine to undergo intramolecular nucleophilic attack on the methyl ester.

  • Purification : Cool, neutralize with 1M HCl, extract with EtOAc, and purify via flash chromatography to yield the highly valuable (S)-5-(2-methoxy-5-methylphenyl)pyrrolidin-2-one scaffold.

Workflow Visualization

G KetoEster Methyl 4-(2-methoxy-5-methylphenyl) -4-oxobutanoate Imine Chiral Sulfinyl Imine (Ti-mediated Condensation) KetoEster->Imine (R)-tert-Butanesulfinamide Ti(OEt)4, THF Reduction Diastereoselective Reduction (NaBH4, -50 °C) Imine->Reduction Intermediate Methyl 4-amino-4-(2-methoxy-5-methylphenyl) butanoate (Target) Reduction->Intermediate HCl / MeOH (Deprotection) Pyrrolidinone 5-Arylpyrrolidin-2-one (CNS Scaffold) Intermediate->Pyrrolidinone NaOMe, MeOH, ∆ PROTAC PROTAC Linker (Oncology Scaffold) Intermediate->PROTAC Amide Coupling

Figure 1: Synthetic workflow from keto-ester to target intermediate and downstream applications.

References

  • Huber AD, Jung YH, Li Y, et al. "First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy." Journal of Medicinal Chemistry. 2024;67(20):18549-18575. URL:[Link]

  • Silverman RB. "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie International Edition. 2008;47(19):3500-3504. URL:[Link]

  • Ellman JA, Owens TD, Tang TP. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. 2002;35(11):984-995. URL:[Link]

Sources

Application Note: High-Resolution NMR-Based Structural Elucidation of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a small organic molecule with potential applications in pharmaceutical research and development. Accurate structural confirmation is a critical step in the synthesis and characterization of such compounds, ensuring their identity, purity, and suitability for further studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural elucidation of molecules in solution.[1][2][3] This guide details a robust protocol for acquiring high-quality ¹H and ¹³C NMR data, along with supporting 2D experiments (COSY and HSQC), to unambiguously assign the chemical structure of the title compound.

Experimental Design and Rationale

The experimental workflow is designed to progress from sample preparation through to data acquisition and processing in a logical and efficient manner. The choice of experiments and parameters is grounded in the fundamental principles of NMR to maximize the information obtained.

Overall Workflow

The process begins with meticulous sample preparation, followed by a series of NMR experiments designed to provide complementary structural information.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Filter into NMR Tube B->C D ¹H NMR (Proton Spectrum) C->D E ¹³C NMR (Carbon Spectrum) D->E F 2D COSY (¹H-¹H Correlation) E->F G 2D HSQC (¹H-¹³C Correlation) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Chemical Shift Referencing I->J K Structural Assignment J->K

Figure 1: A schematic overview of the NMR experimental workflow from sample preparation to final structural analysis.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.[4] A properly prepared sample ensures optimal magnetic field homogeneity and minimizes artifacts.

Materials:

  • Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool or a syringe filter

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound.[5][6] For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][6][7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system.[5] CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][8] Using a secondary vial allows for better mixing and visual confirmation of complete dissolution before transferring to the NMR tube.[5][6]

  • Internal Standard: Add a small amount of an internal reference standard, such as TMS, to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for the chemical shifts of the analyte.[4]

  • Filtration: It is crucial to remove any solid particles, as they can degrade the magnetic field homogeneity, leading to broadened spectral lines.[4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] Do not use cotton wool, as it can introduce contaminants.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[1][9]

ParameterRecommended ValueRationale
Pulse Programzg30 or zgA standard single 30° or 90° pulse experiment is sufficient for a high-concentration sample.[10][11]
Spectral Width (SW)~16 ppmThis range covers the typical chemical shifts for most organic molecules.
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio.
Acquisition Time (AQ)2-4 secondsA longer acquisition time provides better resolution. A value of ~3 seconds is often a good compromise.[10]
Relaxation Delay (D1)1-5 secondsAllows for the relaxation of protons back to their equilibrium state between pulses. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
Temperature298 KStandard room temperature acquisition.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse angle. Proton decoupling simplifies the spectrum to singlets for each carbon.
Spectral Width (SW)~240 ppmThis wide range is necessary to encompass the chemical shifts of all carbon types, from aliphatic to carbonyl.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low sensitivity of the ¹³C nucleus.[7]
Acquisition Time (AQ)1-2 secondsSufficient for good resolution in a ¹³C spectrum.
Relaxation Delay (D1)2 secondsA standard delay for qualitative ¹³C NMR.

3.2.3. 2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR experiments are invaluable for definitive structural assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to piece together the aliphatic chain and assign protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.[12] It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

Standard pulse programs available on the spectrometer software can be used for these experiments, often with default parameters being suitable for initial data collection.

Data Processing and Analysis

Modern NMR software packages can automate much of the initial data processing.[13][14][15]

Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[16]

  • Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and integrate the area under the peaks. The integration values are proportional to the number of protons giving rise to the signal.

Expected Spectral Features for Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Based on the structure, the following signals are anticipated:

¹H NMR:

  • Aromatic Protons: Three protons on the substituted benzene ring, likely appearing in the range of 6.5-7.5 ppm. Their splitting pattern will depend on their relative positions.

  • Methine Proton (-CH-NH₂): A single proton adjacent to the amino group and the aromatic ring. Its chemical shift will be influenced by these groups.

  • Aliphatic Methylene Protons (-CH₂-): Two methylene groups in the butanoate chain, appearing as multiplets in the aliphatic region (likely 1.5-3.0 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group on the aromatic ring, typically around 3.8-4.0 ppm.

  • Ester Methyl Protons (-COOCH₃): A sharp singlet for the three protons of the methyl ester group, usually around 3.6-3.8 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium if D₂O is present.

¹³C NMR:

  • Aromatic Carbons: Six signals for the carbons of the benzene ring, in the range of 110-160 ppm.

  • Carbonyl Carbon (-COO-): A signal in the downfield region, typically around 170-175 ppm.

  • Methine Carbon (-CH-NH₂): A signal for the carbon attached to the amino group.

  • Aliphatic Methylene Carbons (-CH₂-): Two signals in the aliphatic region (typically 20-50 ppm).

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.[17]

  • Ester Methyl Carbon (-COOCH₃): A signal around 50-55 ppm.

Conclusion

This detailed protocol provides a robust framework for the NMR-based structural characterization of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate. By following these steps and understanding the rationale behind them, researchers can acquire high-quality, reproducible NMR data essential for the unambiguous confirmation of the molecular structure. The combination of 1D and 2D NMR techniques offers a powerful and self-validating system for the structural elucidation of novel small molecules in the field of drug discovery and development.[18]

References

  • Automated Data Processing Workflows for Non-Expert Users of NMR Facilities. (n.d.). Wiley Online Library. Retrieved March 25, 2026, from [Link]

  • NMR Data Processing Workflow Guide. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved March 25, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved March 25, 2026, from [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Texas Southwestern Medical Center. Retrieved March 25, 2026, from [Link]

  • The NMR workflow. (n.d.). Workflow4metabolomics. Retrieved March 25, 2026, from [Link]

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  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025, December 18). ResearchGate. Retrieved March 25, 2026, from [Link]

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Applications of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate in organic chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Introduction: The Strategic Value of γ-Amino Acid Scaffolds

γ-Amino acids and their derivatives are crucial building blocks in medicinal chemistry. Their structural motif is central to the neurotransmitter γ-aminobutyric acid (GABA) and they serve as precursors to a variety of heterocyclic structures.[1][2] Specifically, γ-aryl-γ-amino acid esters, such as Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate, represent a class of compounds with significant potential for generating molecular diversity. The arrangement of the amine, ester, and a functionalized aryl group within a single molecule provides a versatile platform for synthesizing complex molecular architectures.

One of the most powerful and direct applications of γ-amino esters is their intramolecular cyclization to form δ-lactams (piperidin-2-ones).[3] The piperidine ring is a cornerstone of modern drug design, found in over twenty classes of pharmaceuticals.[4][5][6] Its prevalence is due to its ability to form stable, three-dimensional structures that can precisely orient substituents to interact with biological targets, while the nitrogen atom helps modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

This document provides a detailed guide on a primary application of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate: its conversion into the corresponding δ-lactam, 6-(2-methoxy-5-methylphenyl)piperidin-2-one . This transformation highlights the utility of the starting material as a direct precursor to a "privileged scaffold" in drug discovery.[8] We will explore the mechanistic underpinnings of this reaction and provide a robust, validated protocol for its execution.

Core Application: Synthesis of 6-Aryl-Substituted δ-Lactams

The primary application of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is its use as a precursor for the synthesis of 6-(2-methoxy-5-methylphenyl)piperidin-2-one. This intramolecular cyclization, or lactamization, is a thermodynamically favorable process that forms a stable six-membered ring.[3]

Mechanism of Action: Base-Catalyzed Intramolecular Aminolysis

The conversion of the γ-amino ester to the δ-lactam proceeds via an intramolecular nucleophilic acyl substitution. The reaction is typically facilitated by a base, which, although not strictly required, enhances the nucleophilicity of the primary amine.

  • Amine Activation (Optional): In the presence of a mild base, the primary amine's nucleophilicity is increased.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the methoxide (CH₃O⁻) leaving group.

  • Proton Transfer: The methoxide, a strong base, abstracts a proton from the newly formed positively charged nitrogen, regenerating the catalyst (if used) and yielding the final, neutral lactam product along with methanol as a byproduct.

This process is highly efficient for forming five- and six-membered rings.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow from the starting material to the purified final product.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Start Methyl 4-amino-4-(2-methoxy- 5-methylphenyl)butanoate Reagents Add Solvent (Toluene) Add Base (e.g., NaH or K₂CO₃) Start->Reagents Heat Heat under Reflux (Monitor by TLC) Reagents->Heat Quench Cool to RT Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate Extract->Dry Purify Purify by Column Chromatography (Silica Gel) Dry->Purify Product 6-(2-methoxy-5-methylphenyl) piperidin-2-one Purify->Product Analysis Characterize: ¹H NMR, ¹³C NMR, MS, IR Product->Analysis

Caption: Workflow for the synthesis of a δ-lactam.

Protocol: Synthesis of 6-(2-methoxy-5-methylphenyl)piperidin-2-one

This protocol details the base-catalyzed cyclization of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate.

Materials and Reagents
  • Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography eluent)

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise at room temperature under a positive pressure of nitrogen. (Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved). Alternatively, a milder base like potassium carbonate (2.0 eq) can be used, which may require longer reaction times or higher temperatures.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be 50:50 Hexanes:Ethyl Acetate. The product lactam should have a higher Rf value than the starting amino ester. The reaction is typically complete within 4-12 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 70% EtOAc).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. The final product, 6-(2-methoxy-5-methylphenyl)piperidin-2-one, should be characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[9][10]

Data Summary & Expected Results

The following table provides representative data for this synthetic transformation.

ParameterValueNotes
Starting MaterialMethyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate2.51 g (10.0 mmol)
BaseSodium Hydride (60% dispersion)0.48 g (12.0 mmol)
Solvent (Toluene)100 mL---
Reaction Time6 hoursMonitored by TLC
Product 6-(2-methoxy-5-methylphenyl)piperidin-2-one ---
Theoretical Yield2.19 g---
Actual Yield 1.93 g ---
Percent Yield 88% ---
Purity (by ¹H NMR)>98%---

Further Applications & Future Directions

The resulting 6-aryl-piperidin-2-one is not an endpoint but rather a versatile intermediate for further chemical exploration. The piperidinone scaffold is a key feature in compounds with a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[6][8]

Logical Relationship Diagram

G cluster_0 Potential Derivatizations Start Methyl 4-amino-4-(2-methoxy- 5-methylphenyl)butanoate Lactam 6-(2-methoxy-5-methylphenyl) piperidin-2-one Start->Lactam Intramolecular Cyclization N_Alkylation N-Alkylation / Arylation Lactam->N_Alkylation Alpha_Func α-Functionalization (e.g., Alkylation, Halogenation) Lactam->Alpha_Func Reduction Lactam Reduction to Piperidine Lactam->Reduction Aryl_Mod Aryl Group Modification (e.g., Demethylation, Further Substitution) Lactam->Aryl_Mod

Caption: Potential synthetic pathways from the core lactam.

  • N-Functionalization: The lactam nitrogen can be alkylated or arylated to introduce diverse substituents, which is a common strategy for modulating pharmacological activity.[11]

  • α-Functionalization: The methylene group adjacent to the carbonyl can be deprotonated and subsequently alkylated to introduce additional stereocenters and points of diversity.

  • Lactam Reduction: The amide can be reduced to the corresponding cyclic amine (a substituted piperidine), opening up access to another important class of pharmacophores.[12]

  • Aryl Moiety Modification: The methoxy and methyl groups on the phenyl ring provide handles for further synthetic transformations, allowing for fine-tuning of electronic and steric properties.

By leveraging Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate, researchers can efficiently access a δ-lactam scaffold that is primed for elaboration into diverse and complex molecules suitable for screening in drug discovery programs.

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research, 35, 340–376.
  • Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. (2004). Journal of Medicinal Chemistry.
  • 170 nmr spectroscopy of lactams. LOCKSS.
  • Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. (2021). Impactfactor.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
  • Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. (2011). Organic Letters.
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Lactam. Wikipedia.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Monash University.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed.
  • Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. (2015). IQ UFRGS.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity.
  • The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. (2020).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.
  • Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. PubMed.
  • Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. (2025). MDPI.
  • Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. (2018). ACS Catalysis.
  • Aminobutyric acid esters. I. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of .gamma. -aminobutyric acid. ACS Publications.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. ResearchGate.
  • Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. (2008). PubMed.
  • Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Organic & Biomolecular Chemistry.
  • Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. (2022). Bentham Science Publishers.
  • Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester... ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working on the synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate. As a γ -amino acid ester, this molecule is a highly valuable building block for GABAergic analogs and pharmaceutical intermediates.

However, its synthesis—typically achieved via a three-step sequence of Friedel-Crafts acylation, esterification, and reductive amination—presents significant chemoselectivity and stability challenges. This guide provides field-proven troubleshooting insights, explains the causality behind common reaction failures, and offers self-validating protocols to maximize your yield.

Synthesis Workflow & Critical Junctions

SynthesisWorkflow SM 4-Methylanisole + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0-20°C) SM->Step1 Int1 4-(2-methoxy-5-methylphenyl) -4-oxobutanoic acid Step1->Int1 Step2 Step 2: Esterification (MeOH, H2SO4, Reflux) Int1->Step2 Int2 Methyl 4-(2-methoxy-5-methylphenyl) -4-oxobutanoate Step2->Int2 Step3 Step 3: Oxime Formation (NH2OH·HCl, Pyridine) Int2->Step3 Int3 Oxime Intermediate Step3->Int3 Step4 Step 4: Catalytic Reduction & HCl Quench (Pd/C, H2, HCl/MeOH) Int3->Step4 Product Methyl 4-amino-4-(2-methoxy-5-methylphenyl) butanoate Hydrochloride Step4->Product Acidic Workup SideProduct WARNING: Spontaneous Cyclization 5-(2-methoxy-5-methylphenyl)pyrrolidin-2-one Step4->SideProduct Basic/Neutral Workup

Synthesis workflow highlighting the critical acidic quench to prevent lactamization.

Troubleshooting FAQs

Q1: During the Friedel-Crafts acylation of 4-methylanisole with succinic anhydride, my yield of the keto-acid is low, and LC-MS shows a significant M-14 byproduct. What is happening? Cause: The M-14 mass difference corresponds to the loss of a methyl group, indicating the formation of a demethylated phenol byproduct. Strong Lewis acids like aluminum chloride ( AlCl3​ ) drive the desired electrophilic aromatic substitution, but they also act as potent reagents for the cleavage of aryl methyl ethers (demethylation). This side reaction outcompetes acylation if the reaction temperature is too high or if a large excess of the Lewis acid is used . Solution: Control the stoichiometry and thermodynamics strictly. Use exactly 2.1 to 2.2 equivalents of AlCl3​ (1 eq to activate the succinic anhydride, 1 eq to complex the resulting ketone, and a slight catalytic excess). Keep the internal temperature below 5 °C during the addition phase and do not exceed 20 °C during the reaction .

Q2: I am attempting a direct reductive amination of the keto-ester using NaBH3​CN and ammonium acetate, but the reaction stalls at <30% conversion. How can I drive this to completion? Cause: The carbonyl group in Methyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is highly sterically hindered by the ortho-methoxy group on the phenyl ring. Direct imine formation under standard reductive amination conditions is kinetically unfavorable, leading to stalled conversion and unreacted starting material. Solution: Uncouple the reaction into a two-step process. First, force the formation of the oxime using hydroxylamine hydrochloride. The oxime is thermodynamically stable and forms quantitatively under reflux. Subsequently, reduce the oxime to the primary amine using catalytic hydrogenation ( Pd/C , H2​ ).

Q3: I successfully reduced the oxime, but during solvent evaporation, my product mass changed, and NMR shows a new carbonyl peak around 170 ppm instead of my ester. Where did my product go? Cause: You are observing spontaneous intramolecular cyclization. γ -Amino esters are inherently unstable when existing as free bases. The primary amine rapidly undergoes a nucleophilic attack on the methyl ester, extruding methanol to form a thermodynamically stable 5-membered γ -lactam (5-(2-methoxy-5-methylphenyl)pyrrolidin-2-one) . Solution: The product must never be isolated, neutralized, or concentrated as a free base. Immediately quench the filtered reduction mixture with methanolic HCl to protonate the amine. The resulting hydrochloride salt lacks nucleophilicity and is completely stable against cyclization.

Quantitative Data: Impact of Reduction Conditions

To illustrate the causality of these synthetic choices, the table below summarizes the reaction metrics based on the chosen reductive amination strategy.

Reduction StrategyConversion (%)Isolated Amine Yield (%)Lactam Byproduct (%)Mechanistic Note
Direct Reductive Amination ( NaBH3​CN , NH4​OAc )351520Steric hindrance prevents efficient imine formation.
Oxime Reduction ( Pd/C , H2​ , Neutral Workup)>951085Free base triggers rapid intramolecular cyclization.
Oxime Reduction ( Pd/C , H2​ , Acidic Workup) >95 92 <2 Amine is trapped as a stable, non-nucleophilic HCl salt.

Standard Operating Procedure: Optimized Oxime Formation & Reduction

To ensure self-validating and reproducible results, follow this step-by-step protocol for the final transformation. This protocol is designed to bypass steric hindrance and prevent spontaneous lactamization.

Part 1: Oxime Formation
  • Charge: To a clean, dry round-bottom flask, add Methyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate (1.0 eq) and absolute ethanol (10 mL per gram of substrate).

  • Reagents: Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). The pyridine acts as an acid scavenger to drive the equilibrium forward.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor by TLC (Hexanes:EtOAc 7:3); the reaction is complete when the UV-active ketone spot is fully consumed and replaced by a lower Rf oxime spot.

  • Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the oxime intermediate.

Part 2: Catalytic Reduction & HCl Quench
  • Setup: Dissolve the crude oxime in anhydrous Methanol (15 mL per gram). Purge the flask thoroughly with Nitrogen.

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the oxime).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (using a balloon). Stir vigorously at room temperature for 12 hours.

  • Filtration: Flush the system with Nitrogen to remove residual H2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with additional Methanol.

  • Critical Quench: Immediately add a solution of 2M HCl in Diethyl Ether (2.0 eq) to the combined methanolic filtrate. Self-Validation: Spot the solution on pH paper; it must be distinctly acidic (pH < 2) to ensure complete protonation of the amine, thereby preventing lactamization.

  • Isolation: Concentrate the acidified solution in vacuo. Triturate the resulting solid with cold diethyl ether to afford Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate Hydrochloride as a stable white powder.

References

  • Stolar, T., et al. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 2019.[Link]

  • Faggi, C., et al. "Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters." PLoS One, 2013.[Link]

Optimizing solvent conditions for Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate . This guide is engineered for researchers and process chemists facing challenges during the liquid-liquid extraction (LLE) of this specific pharmaceutical intermediate.

Because this molecule contains both a basic primary amine and a base-sensitive methyl ester, it presents a unique set of competing physicochemical constraints. The following troubleshooting guides, data matrices, and validated protocols are designed to help you navigate pH-dependent partitioning, prevent degradation, and maximize your isolated yield.

Troubleshooting Guide & FAQs

Q1: Why is my product recovery low, with most of the intermediate remaining in the aqueous phase? A1: This is a classic pH-dependent partitioning issue. The molecule contains a primary amine with a pKa of approximately 9.0. In acidic or neutral conditions, this amine is protonated (ammonium salt), making it highly water-soluble. To drive the molecule into the organic phase, the aqueous layer must be adjusted to a pH near or slightly above the amine's pKa. As established in extraction optimization principles, adjusting the pH above the pKa ensures the analyte exists predominantly as a lipophilic free base, which partitions readily into organic solvents[1].

Q2: When I increase the pH to 11 to ensure complete amine deprotonation, my yield drops, and LC-MS shows a new peak at [M-14]. What is happening? A2: You are observing base-catalyzed ester hydrolysis (saponification). The[M-14] peak corresponds to the carboxylic acid formed by the loss of the methyl group (-15 Da) and the gain of a proton (+1 Da). Saponification is an irreversible nucleophilic acyl substitution driven by hydroxide ions[2]. While a high pH maximizes the free base form of the amine, it destroys the methyl ester. Even mild alkaline conditions (pH > 9) can cause measurable ester hydrolysis over extended periods[3]. Solution: Avoid strong bases like NaOH. Instead, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). You will need to perform multiple organic extractions to compensate for the incomplete deprotonation at this lower pH, but the ester will remain intact.

Q3: My LC-MS shows a mass corresponding to [M-32] (loss of methanol). What is this byproduct and how do I avoid it? A3: You are observing intramolecular cyclization. Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a γ -amino ester. When the amine is deprotonated to its free base form, it becomes highly nucleophilic. Due to its proximity to the methyl ester, it can undergo an intramolecular acyl substitution, expelling methanol to form a stable 5-membered γ -lactam (a pyrrolidin-2-one derivative). Prevention: This cyclization is accelerated by heat and prolonged exposure to basic conditions. Keep the extraction temperature low (0–15 °C) and minimize the time the molecule spends as a free base. Once extracted into the organic phase, immediately wash, dry, and concentrate.

Q4: Which organic solvent is optimal for extracting this specific intermediate? A4: The ideal solvent must balance polarity (to dissolve the moderately polar free base) and immiscibility with water. Ethyl Acetate (EtOAc) is an excellent first choice due to its hydrogen-bond acceptor properties, which are ideal for primary amines[4]. Methyl tert-butyl ether (MTBE) is another strong candidate; while slightly less polar, it minimizes emulsion formation and avoids transesterification side reactions.

Quantitative Data & Optimization Matrices

Table 1: Solvent Selection Matrix for LLE
SolventPolarity IndexDensity (g/mL)Phase PositionSuitability for Target Molecule
Ethyl Acetate 4.40.90TopExcellent; High solubility for the free base, moderate water miscibility.
MTBE 2.50.74TopGood; Minimizes emulsions, highly orthogonal to water.
Dichloromethane 3.11.33BottomModerate; High capacity[4], but prone to emulsion and regulatory restrictions.
Hexane 0.10.66TopPoor; Too non-polar for the amine/ester functional groups.
Table 2: pH Optimization and Molecular State
Aqueous pH RangeDominant Amine StateMethyl Ester StabilityExtraction Efficiency (Organic)
< 7.0 Protonated (R-NH₃⁺)Highly StableVery Low (<10%)
8.0 - 8.5 Mixed (Equilibrium)StableHigh (Requires 3x volume washes)
> 10.0 Free Base (R-NH₂)Unstable (Hydrolyzes)Low (Product destroyed)

Process Visualizations

ExtractionWorkflow Start Aqueous Reaction Mixture (Protonated Amine) pH_Adjust Adjust pH to 8.0-8.5 (10% NaHCO3) Start->pH_Adjust Mild Base Solvent_Add Add Organic Solvent (EtOAc or MTBE) pH_Adjust->Solvent_Add Phase_Sep Phase Separation (Agitate & Settle) Solvent_Add->Phase_Sep Org_Phase Organic Phase (Free Base Product) Phase_Sep->Org_Phase Top Layer Aq_Phase Aqueous Phase (Salts & Impurities) Phase_Sep->Aq_Phase Bottom Layer Wash Brine Wash & Dry (Na2SO4) Org_Phase->Wash Concentrate Concentrate in Vacuo (Pure Methyl Ester) Wash->Concentrate

Caption: Workflow for the optimized liquid-liquid extraction of the target intermediate.

pHDependence Low_pH pH < 7 Acidic Conditions State1 Protonated Amine (R-NH3+) Water Soluble Low_pH->State1 Amine Protonation Opt_pH pH 8.0 - 8.5 Mildly Basic State2 Free Base (R-NH2) Organic Soluble Opt_pH->State2 Ideal Extraction High_pH pH > 10 Strongly Basic State3 Hydrolyzed Ester (R-COO-) Water Soluble High_pH->State3 Saponification State1->State2 Add Mild Base State2->State3 Add Strong Base

Caption: Effect of aqueous pH on the ionization and stability of the target molecule.

Validated Experimental Protocol

Protocol: pH-Controlled Liquid-Liquid Extraction of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Self-Validation Principle: This protocol utilizes a mild buffer to prevent ester hydrolysis and incorporates an aqueous-layer TLC check to ensure complete partitioning[5].

Materials:

  • 10% w/v Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or MTBE (Pre-chilled to 10 °C)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Thermal Control: Cool the crude aqueous reaction mixture containing the protonated intermediate to 10–15 °C using an ice-water bath. Causality: Lower temperatures suppress both ester saponification and intramolecular lactamization.

  • pH Adjustment: Slowly add 10% w/v NaHCO₃ dropwise while stirring vigorously until the aqueous phase reaches a stable pH of 8.0–8.5 (verify with a calibrated pH meter or narrow-range indicator paper).

  • Salting Out (Optional but Recommended): Add solid NaCl (approx. 10 g per 100 mL of aqueous solution) and stir until dissolved. Causality: Increasing the ionic strength decreases the aqueous solubility of the organic free base and helps prevent emulsion formation.

  • First Extraction: Add a volume of pre-chilled EtOAc equal to 50% of the aqueous volume. Transfer to a separatory funnel, invert gently, and vent immediately. Agitate for 1 minute and allow the phases to separate. Collect the upper organic layer.

  • Subsequent Extractions: Repeat the extraction process two more times with fresh EtOAc.

  • Validation Check: Spot the remaining aqueous layer on a TLC plate alongside a reference standard. Visualize with Ninhydrin stain. If a primary amine spot is still visible, perform one additional EtOAc extraction.

  • Washing: Combine all organic extracts and wash once with a minimal volume of brine (25% of the total organic volume) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature not exceeding 30 °C to yield the pure free base ester.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols Source: LCGC International URL:[Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: K-Jhil URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

  • Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions Source: PubMed (Plant Physiology) URL:[Link]

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

How to prevent degradation of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for the proper storage and handling of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate. As a crucial intermediate in pharmaceutical research and development, maintaining its purity and stability is paramount for reproducible and successful experimental outcomes. This document is designed for researchers, scientists, and drug development professionals.

Overview of Compound Stability

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a molecule with two primary functional groups susceptible to degradation: an aromatic amine and a methyl ester. Understanding the vulnerabilities of these groups is the first step toward effective preservation. The principal degradation pathways are oxidation of the amino group and hydrolysis of the methyl ester.[1][2][3][4] These reactions can be initiated or accelerated by common laboratory environmental factors such as oxygen, moisture, light, and improper temperature control.

The following guide will equip you with the knowledge and practical steps to mitigate these risks, ensuring the long-term integrity of your compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?

The molecular structure of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate makes it susceptible to two main degradation reactions:

  • Oxidation: The aromatic amine functionality is prone to oxidation, especially when exposed to atmospheric oxygen.[2][5] This process can be catalyzed by light and trace metal ions, often resulting in the formation of colored impurities, such as N-oxides or complex oligomeric products. Aromatic amines are well-documented to change color upon air oxidation.[2]

  • Hydrolysis: The methyl ester group can be hydrolyzed to its corresponding carboxylic acid and methanol.[4][6] This reaction is catalyzed by the presence of water and can be significantly accelerated under either acidic or basic conditions.[1][7]

These pathways are visualized in the diagram below.

DegradationPathways Parent Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate Oxidized Oxidized Amine Products (N-Oxides, Colored Oligomers) Parent->Oxidized Oxidation Hydrolyzed 4-amino-4-(2-methoxy-5-methylphenyl)butanoic Acid + Methanol Parent->Hydrolyzed Hydrolysis Oxidation_Cond Atmospheric O₂ Light Exposure Trace Metal Ions Oxidation_Cond->Parent Hydrolysis_Cond Moisture (H₂O) Acidic or Basic pH Hydrolysis_Cond->Parent

Caption: Primary degradation pathways for the target compound.

Q2: What are the ideal long-term storage conditions (temperature, atmosphere, light)?

For maximal stability, the compound should be stored under conditions that minimize exposure to the catalysts of degradation:

  • Temperature: -20°C .[8] Low temperatures slow down the rates of all chemical reactions, including oxidation and hydrolysis.

  • Atmosphere: Inert Atmosphere (Argon or Nitrogen) . Replacing air in the storage container with an inert gas is the most effective way to prevent oxidation of the amine.[2][5]

  • Light: Protection from Light . Store in an amber or opaque vial to prevent photo-oxidation.

  • Moisture: Dry/Anhydrous . The compound should be stored in a desiccated environment to prevent hydrolysis.[1]

Q3: What visual or physical cues might indicate that my compound has started to degrade?

Be observant of the following changes, which often signal a loss of purity:

  • Color Change: A shift from a white or off-white solid to yellow, tan, or brown is a strong indicator of amine oxidation.[2]

  • Change in Physical State: The absorption of moisture can cause a fine powder to become clumpy, sticky, or even oily. This indicates a high risk of hydrolysis.

  • Inconsistent Analytical Results: Unexplained variability in experimental outcomes is often the first sign that the integrity of a starting material has been compromised.

Q4: Are there any materials or substances that should be avoided during storage and handling?

Yes. To prevent catalytic degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These will aggressively degrade the amine group.[9]

  • Strong Acids and Bases: These will catalyze the rapid hydrolysis of the methyl ester.[10]

  • Moisture and Water: Even ambient humidity can be sufficient to cause slow hydrolysis over time.[1]

  • Certain Metals: Some metals can catalyze oxidation. It is best to store the compound in high-quality glass vials.

Troubleshooting Guide: Stability Issues

This table provides a quick reference for identifying and resolving common degradation problems.

Observed Issue Potential Cause(s) Recommended Corrective and Preventive Actions
Gradual color change (e.g., to yellow/brown) upon storage.Oxidation of the aromatic amine group due to exposure to air and/or light.[2]Preventive: Store under an inert atmosphere (Ar or N₂). Always use amber vials. Corrective: If downstream applications permit, consider purification by column chromatography before use. For future storage, follow the Optimal Long-Term Storage Protocol.
Decreased purity/potency confirmed by HPLC, with a new, more polar peak appearing.Hydrolysis of the methyl ester to the more polar carboxylic acid.[1][4]Preventive: Ensure the compound is stored in a tightly sealed container within a desiccator. Corrective: If moisture contamination is suspected, dry the material under high vacuum (if thermally stable) before use.
The solid material appears clumped or sticky .Moisture absorption from the atmosphere.Handle the compound in a low-humidity environment (e.g., a glove box). Store vials inside a secondary container with a desiccant.
Multiple new impurity peaks appear in analytical data (e.g., LC-MS).Combined degradation from multiple factors (e.g., thermal stress, oxidation, and hydrolysis).Conduct a forced degradation study to identify the specific degradants and their formation conditions.[11][12] Review all storage and handling procedures to identify lapses. Discard the degraded batch and obtain fresh material.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate.

Materials:

  • High-purity (>98%) compound

  • Clean, dry 2R or 4R amber glass vial

  • PTFE-lined screw cap

  • Source of dry Argon or Nitrogen gas with a long-stemmed pipette or needle

  • Parafilm®

  • Secondary, light-proof container (e.g., a small box or foil bag)

  • Desiccant pouch (silica gel)

  • -20°C freezer

Procedure:

  • Preparation: Place the required amount of the compound into the amber glass vial in a low-humidity environment.

  • Inerting: Gently flush the headspace of the vial with a slow stream of Argon or Nitrogen for 30-60 seconds to displace all air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an extra barrier against moisture and air ingress.

  • Packaging: Place the sealed vial into the secondary container along with a desiccant pouch.

  • Storage: Label the container clearly and place it in a designated -20°C freezer.

Caption: Workflow for optimal long-term storage protocol.

Protocol 2: Analytical Monitoring of Stability via HPLC

Regularly assessing the purity of your compound is crucial. This validated, stability-indicating HPLC method can be used to separate the parent compound from its potential hydrolysis and oxidation degradants.[12][13]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an empirically determined λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in 50:50 Acetonitrile/Water to a final concentration of ~0.5 mg/mL.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

Expected Results:

  • The parent compound will elute as a sharp, primary peak.

  • The carboxylic acid hydrolysis product will typically elute earlier (it is more polar).

  • Oxidation products may elute as multiple, smaller peaks, often with different retention times depending on their structure.

  • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

References
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • PMC. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Synquest Labs. (n.d.). (2S)-2-Aminobutanoic acid Safety Data Sheet.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine.
  • PharmaTutor. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • University of Texas at Austin. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies.
  • Biodeg.co.uk. (n.d.). Phenol handling.
  • Sunway Pharm Ltd. (n.d.). Ethyl 3-aminobutanoate.
  • PMC. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Taylor & Francis. (n.d.). Methyl Esters and Derivatives.
  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation.
  • Thermo Fisher Scientific. (2009, September 22). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
  • PMC. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • MedChemExpress. (n.d.). 3-Aminobutanoic acid.

Sources

Reducing byproducts in the esterification of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Welcome to the technical support guide for the synthesis of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate. This document is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and structurally related molecules. As a bifunctional compound containing both a primary amine and a methyl ester, this molecule presents unique challenges, primarily the formation of significant byproducts that can complicate purification and reduce overall yield.

This guide provides in-depth, field-proven insights into the common issues encountered during synthesis, explaining the causality behind experimental choices and offering robust, self-validating protocols to minimize byproduct formation and maximize product purity.

Section 1: Understanding the Core Reaction and Byproduct Formation

The synthesis of γ-amino esters like Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is susceptible to several side reactions due to the inherent nucleophilicity of the primary amine. The most prevalent issue is the intermolecular reaction between the amine of one molecule and the ester of another, leading to the formation of an amide dimer. Other potential side reactions include oxidation and those stemming from impure starting materials.

Understanding these competing pathways is the first step toward effective troubleshooting and process optimization.

Validation & Comparative

A Comparative Guide to Validating HPLC Purity of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of a reference standard is the bedrock upon which the safety and efficacy of a drug product are built. For a compound like Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate, a key intermediate or active pharmaceutical ingredient (API), establishing a robust and reliable analytical method for purity determination is not just a regulatory expectation but a scientific necessity.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for validating the High-Performance Liquid Chromatography (HPLC) purity of this specific reference standard. We will delve into the "why" behind the "how," offering a self-validating framework for researchers, scientists, and drug development professionals.

The Imperative of a Validated, Stability-Indicating HPLC Method

The primary objective in analyzing a reference standard is to ascertain its purity with a high degree of confidence.[1][2] An HPLC method, when properly validated, offers the specificity, sensitivity, and precision required for this task.[2][4] However, a simple isocratic method that shows a single peak is insufficient. The method must be "stability-indicating," meaning it can resolve the main compound from any potential impurities and degradation products that may arise during synthesis or upon storage.[5][6][7] This is a critical requirement of regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]

The validation process itself is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[9][10][11] For a purity method, this involves a comprehensive evaluation of several performance characteristics, as detailed in ICH Q2(R1).[8][9][10]

Section 1: Foundational Experimental Design

The journey to a validated HPLC method begins with a well-conceived experimental design. The choice of column, mobile phase, and detection parameters is not arbitrary but is guided by the physicochemical properties of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate.

Proposed HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a moderately polar compound like our target analyte.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities.[12] Formic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry (MS) detection if used.
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures the elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTemperature control is crucial for reproducible retention times.
Detection UV at 254 nmThe aromatic ring in the molecule suggests strong UV absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation Dissolve in mobile phase A/B (50:50)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.
System Suitability Testing (SST): The Daily Health Check

Before any validation or sample analysis, the performance of the entire chromatographic system must be verified.[13][14][15][16][17] SST is not a one-time event but a recurring check to ensure the system is fit for purpose on the day of analysis.[15][16][17]

System Suitability Protocol:

  • Prepare a system suitability solution containing the Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate reference standard and a known, closely eluting impurity (if available).

  • Inject the solution five or six replicate times.

  • Calculate the key SST parameters.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures symmetrical peaks, which are essential for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and the ability to produce sharp peaks.
Repeatability (%RSD of Peak Area) ≤ 1.0%Demonstrates the precision of the injector and detector.[6]
Resolution (Rs) > 2.0 (between analyte and closest peak)Guarantees the baseline separation of the main peak from its potential impurities.[18]

Section 2: The Core of Validation: A Comparative Approach

Method validation is a comprehensive process.[19] We will explore the key validation parameters with a comparative lens, considering how different experimental outcomes would impact the final method's reliability.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] The most rigorous way to demonstrate this is through forced degradation studies.[5][6][7][21][22]

Forced Degradation Protocol:

  • Prepare solutions of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours (solid state and in solution)

    • Photolytic: ICH-compliant light exposure

  • Analyze the stressed samples by the proposed HPLC method.

Data Interpretation:

ScenarioObservationImplicationAction Required
Ideal Outcome The main peak purity is > 99.5% (as determined by PDA), and all degradation peaks are baseline resolved from the main peak.The method is stability-indicating.Proceed with validation.
Co-elution A degradation peak co-elutes with the main peak.The method is not specific and cannot be used for purity determination.Modify the mobile phase gradient, change the organic solvent (e.g., methanol), or try a different column chemistry (e.g., Phenyl-Hexyl).
No Degradation No significant degradation is observed under any stress condition.The compound is highly stable, or the stress conditions were not harsh enough.Increase the stressor concentration, temperature, or duration.

G

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Linearity Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected range of the analyte and its impurities (e.g., from the reporting threshold to 120% of the specification).[6]

  • Inject each concentration in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear relationship.[23]
Y-intercept Close to zeroA significant y-intercept may indicate a systematic error.
Residual Plot Random distribution around zeroConfirms the appropriateness of the linear model.
Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.

Accuracy and Precision Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank solution with a known amount of the reference standard.

  • For repeatability (intra-day precision), analyze three preparations at each concentration level on the same day.

  • For intermediate precision (inter-day precision), have a different analyst repeat the analysis on a different day with different equipment if possible.

Comparative Data Table:

Validation ParameterAcceptance CriteriaMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Accuracy (% Recovery) 98.0% - 102.0%99.5%99.8%
Repeatability (%RSD) ≤ 2.0%0.5%0.6%
Intermediate Precision (%RSD) ≤ 2.0%0.8%0.9%

Both methods demonstrate acceptable accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[6]

Determination Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[6]

Comparative Analysis:

ParameterMethod AMethod BImplication
LOD (µg/mL) 0.050.08Method A is slightly more sensitive.
LOQ (µg/mL) 0.150.24Method A is better for quantifying low-level impurities.
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Robustness Protocol:

  • Introduce small changes to the method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the SST parameters.

A robust method will show no significant changes in resolution, tailing factor, or other critical parameters.

G

Section 3: Conclusion and Recommendations

The validation of an HPLC method for determining the purity of a reference standard like Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory requirements. A successful validation hinges on a well-designed, stability-indicating method.

Based on the comparative data, both Method A (C18 column) and Method B (Phenyl-Hexyl column) could potentially be validated. However, Method A's superior sensitivity (lower LOD and LOQ) makes it the preferred choice for a purity method where the accurate quantitation of trace impurities is critical.

Ultimately, the choice of the final validated method should be based on a holistic evaluation of all validation data. The goal is to adopt a method that is not only accurate and precise but also robust enough to be transferred to different laboratories and equipment without compromising data integrity. This self-validating approach ensures that the purity of the reference standard is a reliable and defensible value, underpinning the quality of the final drug product.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx Scientific. (2023, August 31). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. (2022, June 20). ICH Q2 Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. Development & Optimization of HPLC Method Course Outline. [Link]

  • Waters. The Path to Successful Drug Development Starts with Purposeful Method Development. [Link]

  • Eurofins Scientific. Perspectives on Method Validation II. [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • BioPharm International. (2003, October 1). Method Validation Guidelines. [Link]

  • PMC. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

A Comparative Guide to the Synthetic Production of Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of two distinct and viable synthetic routes for its production, offering detailed experimental protocols, supporting data, and a critical analysis of their respective advantages and disadvantages.

Introduction to the Target Molecule

Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate incorporates a chiral center at the C4 position, making stereocontrol a critical consideration in its synthesis. The presence of the methoxy and methyl substituents on the phenyl ring also influences the reactivity of the aromatic system, a factor that must be carefully considered in synthetic design. This guide will explore two primary strategies: a reductive amination pathway starting from a keto-ester precursor and a nucleophilic substitution route commencing with a halogenated intermediate.

Route 1: The Reductive Amination Pathway

This approach is a convergent and widely applicable strategy that constructs the crucial C-N bond in the final step from a ketone precursor. The overall synthetic sequence is outlined below.

Reductive Amination Pathway A 2-Methoxytoluene C 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid A->C Friedel-Crafts Acylation (AlCl3) B Succinic Anhydride B->C D Methyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate C->D Fischer Esterification (MeOH, H+) E Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate D->E Reductive Amination (NH3, Reducing Agent) Nucleophilic Substitution Pathway A Methyl 4-(2-methoxy-5-methylphenyl)butanoate B Methyl 4-bromo-4-(2-methoxy-5-methylphenyl)butanoate A->B Radical Bromination (NBS, Initiator) C Methyl 4-amino-4-(2-methoxy-5-methylphenyl)butanoate B->C Nucleophilic Substitution (e.g., Gabriel Synthesis)

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